

Met/pdgfra-IN-2: Application Notes and Protocols for In Vitro Assays

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Compound of Interest

Compound Name: Met/pdgfra-IN-2

Cat. No.: B15138814

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Introduction

Met/pdgfra-IN-2 is a potent dual inhibitor of the MET and PDGFRA receptor tyrosine kinases. [1] These kinases are crucial mediators of cell signaling pathways that regulate cell proliferation, survival, and migration. Dysregulation of MET and PDGFRA signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. **Met/pdgfra-IN-2**, a novel quinazoline-1,2,3-triazole hybrid, has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly those with MET amplification. [2] This document provides detailed application notes and protocols for the use of **Met/pdgfra-IN-2** in a range of in vitro assays to facilitate further research and drug development efforts.

Data Presentation

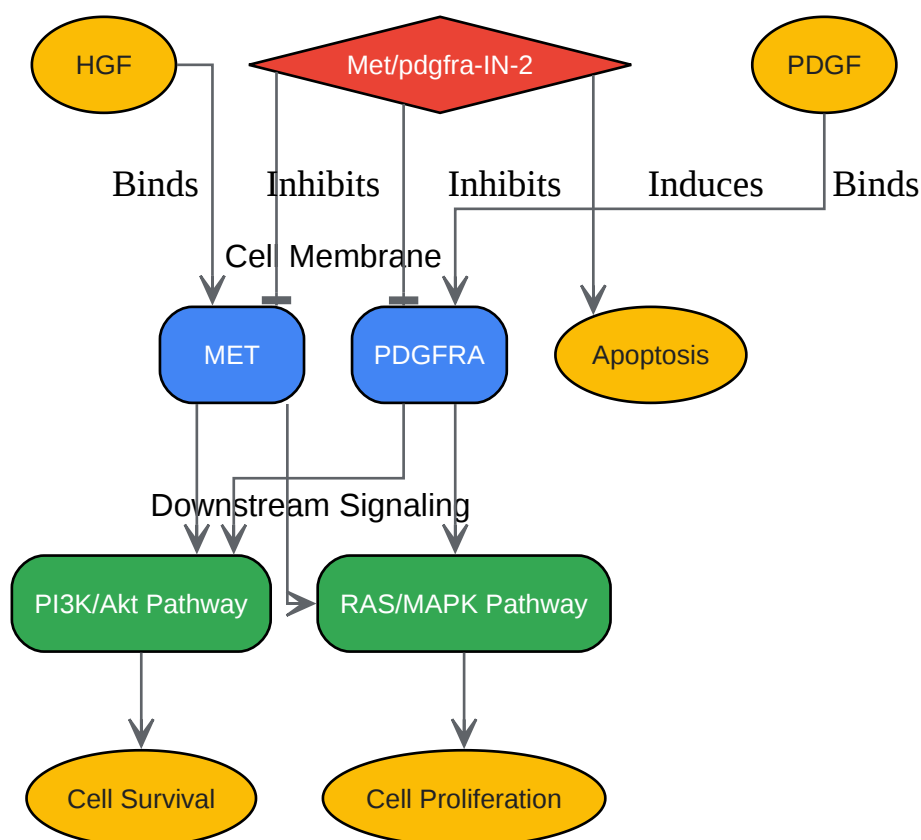
In Vitro Anti-proliferative Activity of Met/pdgfra-IN-2

The half-maximal inhibitory concentration (IC₅₀) values of **Met/pdgfra-IN-2** against a panel of human cancer cell lines are summarized in the table below. These values were determined using a standard cell viability assay and demonstrate the potent and broad-spectrum anti-cancer activity of the compound.

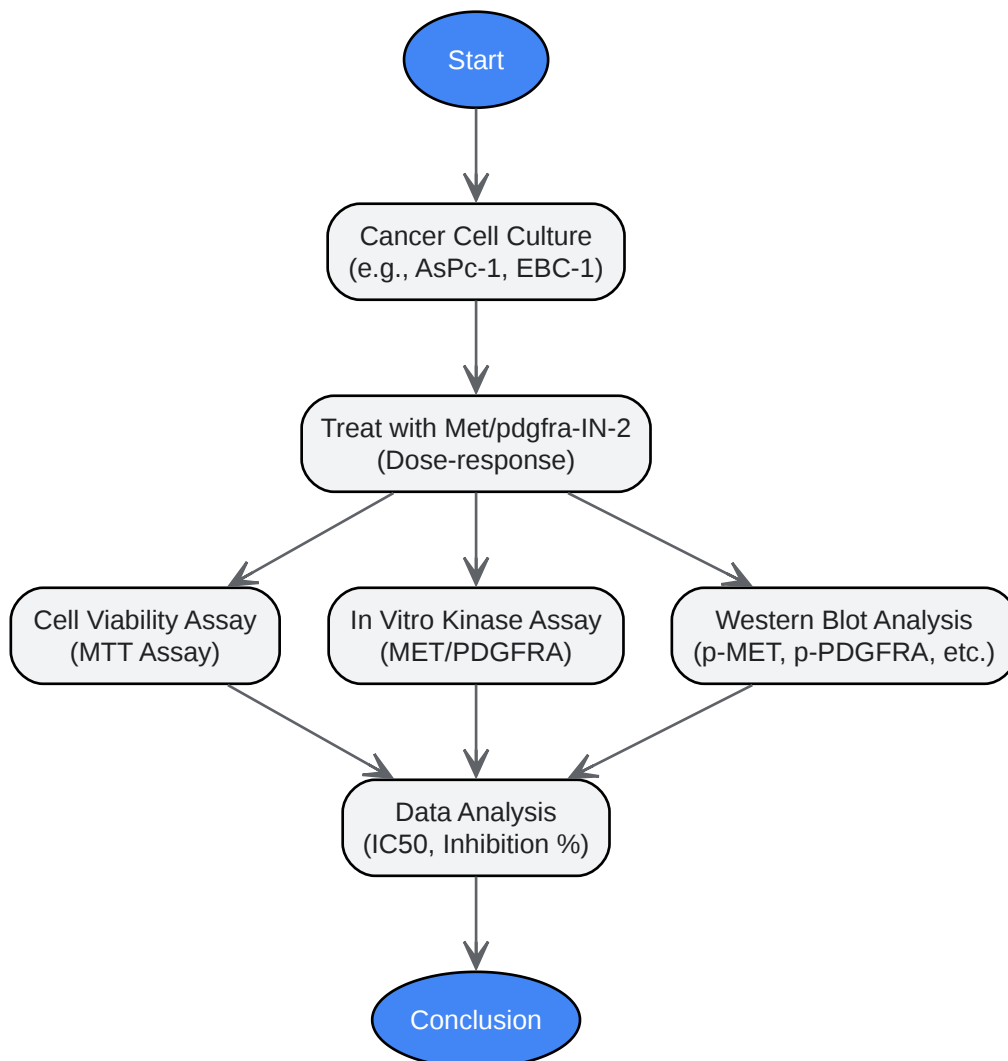
Cell Line	Cancer Type	MET Status	IC50 (μM)[1]
AsPc-1	Pancreatic Cancer	Positive	9.7
EBC-1	Lung Cancer	Positive	6.1
MKN-45	Gastric Cancer	Positive	12.0
Mia-Paca-2	Pancreatic Cancer	-	11.5
HT-29	Colorectal Cancer	-	8.6
K562	Chronic Myelogenous Leukemia	-	34.4

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways of **Met/pdgfra-IN-2** and a general workflow for evaluating its in vitro efficacy.



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Figure 1: MET and PDGFRA Signaling Pathways Inhibition.

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References

- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]

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